molecular formula C21H23FN4O B2443169 (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034308-27-3

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

Cat. No. B2443169
CAS RN: 2034308-27-3
M. Wt: 366.44
InChI Key: HMPVGAHWJQFOEO-UHFFFAOYSA-N
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Description

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel syntheses techniques have been developed for compounds with pyridazinone derivatives, showcasing methods to create complex molecules with potential therapeutic applications (Gaby et al., 2003). These methodologies could be relevant for synthesizing the compound , emphasizing the importance of innovative synthetic routes in medicinal chemistry.
  • The molecular structure and stability of compounds with fluorobenzisoxazolyl and piperidine groups have been explored, revealing insights into the conformational preferences and potential interactions with biological targets. This includes studies on bioactive heterocycles with methanone groups, indicating their potential for antiproliferative activity and structural characterization using X-ray diffraction studies (Prasad et al., 2018).

Potential Applications

  • Piperazine derivatives, similar to the one mentioned, have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with certain compounds showing promising results compared to standard drugs. This suggests that modifications to the piperazine group can significantly impact biological activity, potentially applicable to the compound (Gökçe et al., 2005).
  • Antitubercular and anticancer activities have been studied for derivatives of cyclopropyl methanone, indicating significant potential against specific strains and cancer cell lines. This highlights the importance of cyclopropyl and piperazine groups in developing therapeutic agents (Mallikarjuna et al., 2014).

properties

IUPAC Name

[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c22-17-6-4-16(5-7-17)21(8-9-21)20(27)26-12-10-25(11-13-26)19-14-15-2-1-3-18(15)23-24-19/h4-7,14H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPVGAHWJQFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

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